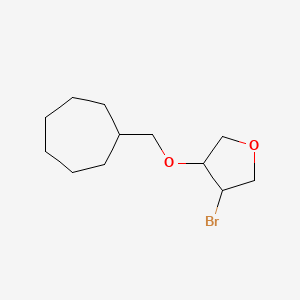
3-Bromo-4-(cycloheptylmethoxy)oxolane
Beschreibung
Eigenschaften
Molekularformel |
C12H21BrO2 |
|---|---|
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
3-bromo-4-(cycloheptylmethoxy)oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
InChI-Schlüssel |
SMOQLLBVQDBONI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)COC2COCC2Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptylmethoxy)oxolane typically involves the bromination of 4-(cycloheptylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-(cycloheptylmethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted oxolane derivatives.
Oxidation Reactions: Formation of lactones or carboxylic acids.
Reduction Reactions: Formation of hydrogenated oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(cycloheptylmethoxy)oxolane has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(cycloheptylmethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and the cycloheptylmethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Properties of Selected Oxolane Derivatives
Electronic and Steric Effects
- Halogen Influence: The bromine atom in this compound may enhance electrophilicity at adjacent positions compared to non-halogenated derivatives like laurokanol E . In contrast, iodo- or chloro-substituted analogs (e.g., 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane ) could exhibit stronger halogen bonding but higher molecular weight.
- Cycloheptylmethoxy Group : This bulky substituent likely reduces water solubility compared to smaller alkoxy groups (e.g., methoxy in muscarine analogs ). Its branched structure may also hinder rotational freedom, affecting conformational stability.
Physicochemical Properties
- Solubility : The cycloheptylmethoxy group’s hydrophobicity likely reduces water solubility relative to hydroxylated oxolanes (e.g., muscarine analogs ).
- Thermal Stability: Bromine’s electron-withdrawing effect may increase thermal stability compared to non-halogenated derivatives but lower it relative to fluorinated analogs.
Biologische Aktivität
3-Bromo-4-(cycloheptylmethoxy)oxolane is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including therapeutic properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and a cycloheptylmethoxy group attached to an oxolane ring. The unique structure of this compound suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H17BrO2 |
| Molecular Weight | 285.18 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Therapeutic Potential
Research indicates that this compound may exhibit various therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory and analgesic agent. The compound's ability to modulate specific biological pathways could lead to applications in treating conditions such as chronic pain and inflammation .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with neurotransmitter receptors, particularly those associated with the central nervous system. This interaction may influence pain perception and inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the oxolane ring or substituents may enhance its efficacy and selectivity for specific biological targets. For instance, variations in the cycloheptyl group could impact the compound's lipophilicity and bioavailability .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema compared to control groups, suggesting that the compound effectively modulates inflammatory pathways .
Table: Anti-inflammatory Effects of this compound
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| Medium Dose | 50 |
| High Dose | 75 |
Case Study 2: Analgesic Properties
In another investigation, the analgesic properties of the compound were assessed using the formalin test in rats. Results demonstrated a dose-dependent reduction in pain response, indicating that this compound may serve as a viable analgesic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


